1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene
Overview
Description
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene is an organic compound with the molecular formula C7H3BrF4O. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It is known that brominated and fluorinated benzene derivatives can participate in electrophilic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
It is known that this compound is used in the synthesis of various organic compounds , suggesting that it may influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight (25900) and calculated lipophilicity (Log Po/w (iLOGP): 224) suggest that it may have good bioavailability .
Result of Action
Given its use in the synthesis of various organic compounds , it is likely that its action results in the formation of new chemical bonds and structures.
Action Environment
The action, efficacy, and stability of 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene can be influenced by various environmental factors. For instance, its storage conditions can impact its stability . It is recommended to store the compound in a sealed, dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,3,5,6-tetrafluoro-4-methoxybenzene using bromine or bromine-containing reagents under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron or aluminum bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydroquinones.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl groups in the presence of palladium catalysts to form biaryl or alkyl-aryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2,3,5,6-tetrafluoro-4-methoxyaniline or 2,3,5,6-tetrafluoro-4-methoxythiophenol can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
Scientific Research Applications
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene has several applications in scientific research:
Comparison with Similar Compounds
1-Bromo-2,3,5,6-tetrafluoro-4-methoxybenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound’s combination of bromine, fluorine, and methoxy groups provides a unique set of chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWGEYNHXVCHOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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